molecular formula C19H16ClFN2O2S2 B2477296 N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941922-85-6

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2477296
CAS No.: 941922-85-6
M. Wt: 422.92
InChI Key: URPDTPBOKGMPSJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Fluorobenzyl Group: The thiazole intermediate can be reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorobenzyl group.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 5-chloro-2-methoxyphenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(2-((4-nitrobenzyl)thio)thiazol-4-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S2/c1-25-17-7-4-13(20)8-16(17)23-18(24)9-15-11-27-19(22-15)26-10-12-2-5-14(21)6-3-12/h2-8,11H,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPDTPBOKGMPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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